Crystal Violet

Catalog No.
S535233
CAS No.
548-62-9
M.F
C25H30ClN3
M. Wt
408 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crystal Violet

CAS Number

548-62-9

Product Name

Crystal Violet

IUPAC Name

[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride

Molecular Formula

C25H30ClN3

Molecular Weight

408 g/mol

InChI

InChI=1S/C25H30N3.ClH/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H/q+1;/p-1

InChI Key

ZXJXZNDDNMQXFV-UHFFFAOYSA-M

SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-]

Solubility

less than 1 mg/mL at 86° F (NTP, 1992)
Very soluble in water, chloroform
In ethylene glycol methyl ether, 30 mg/mL; in ethanol, 30 mg/mL
Solubility (%): water 0.2-1.7; ethanol 3-14; acetone 0.4; chloroform 5.1; insoluble in xylene
In water, 4,000 mg/L at 25 °C

Synonyms

C.I. 42555, Chloride, Hexamethylpararosaniline, Chloride, Methylrosaniline, Crystal Violet, FNA, Gentiaanviolet, Gentiaanviolet FNA, Gentian Violet, Hexamethylpararosaniline Chloride, Kristallviolett Lösung, Kristallviolett-Lösung, Methyl Violet, Methylrosaniline Chloride, Vigencial, Violet, Crystal, Violet, Gentian, Violet, Methyl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-]

Description

The exact mass of the compound Crystal Violet is 407.2128 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 86° f (ntp, 1992)very soluble in water, chloroformin ethylene glycol methyl ether, 30 mg/ml; in ethanol, 30 mg/mlsolubility (%): water 0.2-1.7; ethanol 3-14; acetone 0.4; chloroform 5.1; insoluble in xylenein water, 4,000 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757050. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds. It belongs to the ontological category of organic chloride salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Crystal Violet in Cell Biology Research

  • Nuclear Staining

    Crystal violet acts as a cationic dye, meaning it has a positive charge that attracts to the negatively charged phosphate groups in DNA []. This property makes it a valuable tool for staining cell nuclei, allowing researchers to visualize and quantify cellular DNA content. The intensity of the stain is proportional to the amount of DNA present, which can be helpful in studies investigating cell proliferation and cell cycle progression [].

  • Cell Counting

    By staining the nuclei of adherent cells (cells that grow attached to a surface), crystal violet allows researchers to perform cell counts. After staining and lysing (breaking open) the cells, the amount of released crystal violet can be measured using a spectrophotometer. This measurement correlates with the number of cells present in the sample [].

Crystal Violet in Microbiology Research

Crystal violet plays a significant role in microbiology research, particularly in bacterial identification:

  • Gram Staining

    Crystal violet is the primary stain used in the Gram staining technique, a cornerstone of bacterial classification []. This technique differentiates bacteria based on their cell wall structure. Crystal violet initially stains all bacteria, but subsequent steps using decolorizer and counterstain differentiate between Gram-positive and Gram-negative bacteria [].

  • Antimicrobial Assays

    Crystal violet can also be used in assays to assess the effectiveness of antimicrobial agents (antibiotics, antifungals). The dye binds to cells, and viable cells can take up the stain. By measuring the amount of crystal violet retained by the cells after treatment with an antimicrobial agent, researchers can determine the agent's efficacy in killing or inhibiting the growth of microorganisms [].

Crystal violet, also known as hexamethyl pararosaniline chloride, is a triarylmethane dye that exhibits a vibrant violet color when dissolved in water. It is characterized by its extensive system of alternating single and double bonds, which contributes to its color through a phenomenon called conjugational conformation. This compound has been historically significant in microbiology, particularly in the Gram staining process, where it serves as a primary stain for differentiating bacterial species based on their cell wall properties .

The chemical formula for crystal violet is C₅₅H₅₈ClN₄, and it has a molar mass of approximately 373.85 g/mol. The dye is soluble in water and alcohol but is insoluble in non-polar solvents. Its intense color is due to the presence of multiple aromatic rings that allow for resonance stabilization of the electronic structure, making it an effective dye for various applications .

Crystal violet's mechanism of action depends on the specific application.

  • Gram Staining: The positive charge interacts with the negatively charged phosphate groups in the peptidoglycan layer of bacteria.
  • Antifungal Activity: Crystal violet disrupts the fungal cell membrane, leading to leakage of cellular contents and cell death [].

Crystal violet can be irritating to the skin, eyes, and respiratory system. Although its carcinogenicity is debated, it's recommended to handle it with caution and wear appropriate personal protective equipment (PPE) [].

, primarily hydrolysis and interactions with other chemical species:

  • Hydrolysis Reaction: Crystal violet can be hydrolyzed in alkaline conditions, particularly in the presence of sodium hydroxide. This reaction is endothermic and results in the formation of a colorless product as the conjugational structure is disrupted. The hydrolysis reaction can be represented as follows:

    Crystal Violet+OHColorless Product\text{Crystal Violet}+\text{OH}^-\rightarrow \text{Colorless Product}

    The activation energy for this reaction has been determined to be approximately 60.57 kJ/mol .
  • Gram Staining Reaction: During the Gram staining process, crystal violet interacts with iodine to form a complex that precipitates within bacterial cells. This interaction is crucial for differentiating between Gram-positive and Gram-negative bacteria .

Crystal violet exhibits significant biological activity, including:

  • Antibacterial Properties: It has been used as a topical antiseptic due to its effectiveness against various bacterial strains.
  • Antifungal Activity: Crystal violet is also effective against certain fungi, making it useful in treating fungal infections.
  • Anthelmintic Properties: It has been employed as a vermicide to eliminate parasitic worms .

Despite its historical importance, the use of crystal violet has declined with the advent of more effective and less toxic alternatives.

The synthesis of crystal violet can be achieved through several methods:

  • Original Method: Developed by Alfred Kern and Heinrich Caro, this method involves reacting dimethylaniline with phosgene to form an intermediate compound, which is then reacted with additional dimethylaniline in the presence of phosphorus oxychloride and hydrochloric acid .
  • Condensation Reaction: A more modern approach involves the condensation of formaldehyde with dimethylaniline to produce a leuco dye, which is subsequently oxidized to form crystal violet:

    CH2O+3C6H5N CH3)2CH C6H4N CH3)2)3+H2O\text{CH}_2\text{O}+3\text{C}_6\text{H}_5\text{N CH}_3)_2\rightarrow \text{CH C}_6\text{H}_4\text{N CH}_3)_2)_3+\text{H}_2\text{O}

    This leuco dye can then be oxidized using agents such as manganese dioxide to yield crystal violet .

Crystal violet has a wide range of applications, including:

  • Histological Staining: Used extensively in laboratories for staining tissues and cells.
  • Microbiology: As a primary stain in Gram staining techniques for bacterial classification.
  • Antiseptic Use: Historically used as a topical antiseptic and antifungal agent.
  • Dyeing Textiles: Utilized in the textile industry for dyeing fabrics due to its vibrant color .

Studies have focused on understanding the interactions of crystal violet with various compounds:

  • Interaction with Sodium Hydroxide: The reaction kinetics between crystal violet and sodium hydroxide have been extensively studied, revealing first-order kinetics dependent on both reactants. The hydrolysis reaction demonstrates how hydroxide ions can effectively decolorize the dye by disrupting its resonance structure .
  • Complex Formation: Crystal violet forms insoluble complexes when reacted with iodide ions during the Gram staining process, highlighting its role in microbiological applications .

Several compounds share structural similarities with crystal violet, including:

Compound NameStructure TypeUnique Features
Methyl Violet 10BTriarylmethane dyeMixture of methylated pararosanilines
Malachite GreenTriarylmethane dyeUsed primarily as an antifungal agent
Safranin OBasic dyeCommonly used as a counterstain in Gram staining
FuchsineTriarylmethane dyeUsed in histology and microbiology

Crystal violet stands out due to its specific application in Gram staining and its unique structural properties that allow for extensive resonance stabilization, contributing to its vibrant color. Its broad-spectrum antibacterial properties further distinguish it from similar compounds that may not possess the same level of efficacy against bacteria .

Crystal Violet was first synthesized in 1883 by Alfred Kern working at the firm of Bindschedler & Busch in Basel [1]. The original synthesis route developed by Kern in collaboration with Heinrich Caro represents the foundational method for producing this important triarylmethane dye [1] [2]. This pioneering approach became known as the Kern and Caro process and established the fundamental chemistry underlying Crystal Violet production.

The Kern and Caro process involves a two-step synthetic pathway that begins with the preparation of an intermediate compound. The first step involves the reaction of dimethylaniline with phosgene to produce 4,4′-bis(dimethylamino)benzophenone, commonly known as Michler's ketone [1] . This reaction utilizes the Friedel-Crafts acylation mechanism, where phosgene serves as the acylating agent and dimethylaniline acts as the electron-rich aromatic substrate [4]. The reaction proceeds according to the following stoichiometry:

COCl₂ + 2 C₆H₅N(CH₃)₂ → (CH₃)₂NC₆H₄)₂CO + 2 HCl

The formation of Michler's ketone represents a crucial intermediate step, as this compound serves as the carbonyl-containing precursor necessary for the subsequent dye formation reaction [4] [5]. The strong electron-donating properties of the dimethylamino groups in dimethylaniline facilitate the electrophilic aromatic substitution reaction with phosgene [5].

The second step of the Kern and Caro process involves the condensation of Michler's ketone with additional dimethylaniline in the presence of phosphorus oxychloride and hydrochloric acid [1] [6] . This reaction transforms the ketone functionality into the characteristic triarylmethane structure of Crystal Violet. The phosphorus oxychloride serves as both a Lewis acid catalyst and a chlorinating agent, facilitating the formation of the central carbocation that defines the dye's chromophore [6] .

The historical significance of the Kern and Caro process extends beyond its role as the first synthetic route to Crystal Violet. This methodology established important principles for triarylmethane dye synthesis that influenced the development of related compounds such as Malachite Green and other methyl violet derivatives [7] [4]. The process demonstrated the effectiveness of using phosgene as a coupling agent for aromatic amines, a strategy that became widely adopted in dye chemistry [8] [9].

Crystal Violet was patented by Caro in 1883 and received its name because of the distinctive violet crystalline appearance of the pure compound [9]. The development of this synthesis route represented a significant advancement in synthetic organic chemistry, as it provided a reliable method for producing a dye with superior staining properties compared to previously available natural colorants [7] [2].

Modern Condensation Approaches Using Formaldehyde

Contemporary Crystal Violet synthesis has evolved to include alternative methods that utilize formaldehyde as a key reagent, offering advantages in terms of reagent availability, safety, and environmental considerations compared to the original phosgene-based routes. The formaldehyde condensation approach represents a significant advancement in synthetic methodology for this important triarylmethane dye.

The modern formaldehyde-based synthesis involves the direct condensation of formaldehyde with dimethylaniline to form an intermediate leuco compound [1] [10] . This reaction proceeds through a nucleophilic addition mechanism where the electron-rich dimethylaniline attacks the electrophilic carbonyl carbon of formaldehyde. The stoichiometry of this condensation reaction is:

CH₂O + 3 C₆H₅N(CH₃)₂ → CH(C₆H₄N(CH₃)₂)₃ + H₂O [1] [10]

The reaction typically requires acidic conditions to protonate the formaldehyde and increase its electrophilicity [12]. The condensation proceeds through the formation of carbinol intermediates that subsequently undergo dehydration to yield the final leuco dye structure. This leuco compound, also known as leucogentian violet, is characterized by its colorless appearance and represents the reduced form of the final dye [12].

The formaldehyde condensation method offers several procedural advantages over the traditional Kern and Caro process. Formaldehyde is significantly safer to handle than phosgene, which is highly toxic and requires specialized safety equipment . Additionally, formaldehyde is more readily available and less expensive than phosgene, making the process more economically viable for industrial applications [12].

The mechanism of the formaldehyde condensation involves multiple steps of nucleophilic attack and subsequent rearrangement. Initially, one molecule of dimethylaniline attacks formaldehyde to form a hydroxymethyl intermediate. This intermediate can then react with additional dimethylaniline molecules through electrophilic aromatic substitution, eventually leading to the formation of the triarylmethane structure [12]. The reaction conditions, including temperature, pH, and solvent choice, significantly influence the yield and purity of the resulting leuco dye.

Industrial implementation of the formaldehyde condensation approach requires careful optimization of reaction parameters. The reaction is typically conducted in aqueous or alcoholic media with controlled pH to maximize the formation of the desired product while minimizing side reactions [12]. Temperature control is crucial, as elevated temperatures can lead to decomposition of the formaldehyde or unwanted polymerization reactions.

The leucogentian violet intermediate produced through formaldehyde condensation serves as a versatile precursor for various triarylmethane dyes beyond Crystal Violet [12]. By varying the aniline derivatives used in the condensation reaction, manufacturers can produce a range of related dyes with different color properties and applications. This synthetic flexibility has made the formaldehyde condensation approach particularly valuable for industrial dye production.

Oxidation Mechanisms in Dye Formation

The transformation of the colorless leuco dye intermediate into the characteristic violet-colored Crystal Violet requires a carefully controlled oxidation process that establishes the chromophoric system responsible for the dye's optical properties. This oxidation step represents a critical phase in Crystal Violet synthesis, as it determines both the color intensity and the chemical stability of the final product.

The oxidation of the leuco dye involves the conversion of the central carbon atom from its reduced triarylmethane state to the oxidized carbocationic form that defines the Crystal Violet chromophore [1] [10]. This transformation can be represented by the general equation:

CH(C₆H₄N(CH₃)₂)₃ + HCl + ½ O₂ → [C(C₆H₄N(CH₃)₂)₃]Cl + H₂O [1] [10]

Several oxidizing agents have been employed successfully for this transformation, each offering distinct advantages and limitations. Molecular oxygen represents the most environmentally benign oxidizing agent and is commonly used in industrial applications due to its low cost and ready availability [1] [13]. The oxygen-mediated oxidation typically requires elevated temperatures and may benefit from the presence of metal catalysts to enhance reaction rates.

Manganese dioxide has emerged as a particularly effective oxidizing agent for the leuco dye to Crystal Violet conversion [1] [14]. The oxidation mechanism involving manganese dioxide proceeds through a heterogeneous process where the leuco dye molecules adsorb onto the manganese dioxide surface and undergo electron transfer to form the colored cationic species [14]. Research has demonstrated that manganese dioxide nanoparticles exhibit enhanced catalytic activity due to their high surface area and improved contact with the substrate molecules [14].

The oxidation kinetics are significantly influenced by reaction conditions including pH, temperature, and the concentration of oxidizing agent [13]. Studies have shown that the oxidation rate increases with pH, with optimal conditions typically occurring in neutral to slightly basic media [13]. The presence of hydrogen peroxide can accelerate the oxidation process, particularly when combined with other oxidizing agents such as manganese dioxide [14] [13].

Advanced oxidation processes utilizing hydroxyl radicals have been investigated as alternative methods for the leuco dye oxidation [13]. These processes generate highly reactive hydroxyl radicals through the decomposition of hydrogen peroxide, either thermally or through catalytic mechanisms. The hydroxyl radicals attack the leuco dye molecules, facilitating rapid oxidation to the colored form. However, these methods require careful control to prevent over-oxidation that could lead to dye degradation [13].

The mechanism of oxidation involves the removal of electrons from the central carbon atom of the triarylmethane structure, resulting in the formation of a carbocation that is stabilized by resonance with the surrounding aromatic rings [15] [16]. The dimethylamino groups attached to the aromatic rings serve as electron-donating substituents that stabilize the positive charge through resonance delocalization. This electronic stabilization is crucial for the formation of the stable colored cation that characterizes Crystal Violet.

Industrial oxidation processes must balance reaction efficiency with product quality considerations. Excessive oxidation conditions can lead to the formation of undesired byproducts or degradation of the dye molecule, resulting in reduced color intensity or altered spectral properties [13]. Conversely, insufficient oxidation results in incomplete conversion of the leuco dye, leading to weak coloration and poor dye performance.

The choice of oxidizing agent also influences the environmental impact of the synthesis process. While molecular oxygen offers the advantage of producing only water as a byproduct, other oxidizing agents may generate waste products that require treatment or disposal [14] [13]. The development of catalytic oxidation systems that can efficiently utilize molecular oxygen while maintaining high conversion rates represents an important focus of current research in sustainable dye synthesis.

Industrial-Scale Purification Techniques

The industrial production of Crystal Violet requires sophisticated purification methods to achieve the high purity levels demanded by commercial applications. The crude dye obtained from the synthesis process typically contains various impurities including unreacted starting materials, byproducts from side reactions, and residual catalysts or oxidizing agents. Effective purification is essential to ensure consistent color properties, chemical stability, and performance characteristics of the final product.

Recrystallization represents the primary purification method employed in industrial Crystal Violet production [6] [17] [18]. This technique exploits the differential solubility of Crystal Violet and its impurities in various solvents to achieve separation and purification. The process involves dissolving the crude dye in a heated solvent system where both the desired product and impurities are soluble, followed by controlled cooling to precipitate pure Crystal Violet crystals while leaving impurities in solution [17] [18].

The selection of appropriate solvents for recrystallization is crucial for achieving optimal purification results. Hot water has been widely used as a recrystallization solvent for Crystal Violet due to the compound's high solubility at elevated temperatures and significantly reduced solubility at room temperature [6] [19]. This large temperature-dependent solubility difference provides an effective driving force for selective crystallization. The recrystallization process typically involves heating the crude dye solution to near the boiling point of water, followed by gradual cooling to ambient temperature [19].

Industrial recrystallization systems employ controlled cooling rates to optimize crystal formation and purity [17] [20]. Slow cooling generally produces larger, more uniform crystals with higher purity, while rapid cooling may result in smaller crystals that can trap impurities within the crystal lattice [20] [19]. The cooling rate must be carefully balanced to achieve acceptable production throughput while maintaining product quality standards.

Advanced industrial purification systems incorporate multiple recrystallization stages to achieve progressively higher purity levels [6] [17]. Each recrystallization cycle typically removes a portion of the remaining impurities, with the law of diminishing returns applying to successive purification steps. Industrial practice often involves two to three recrystallization cycles to achieve commercial purity specifications while maintaining economic viability.

Hydrochloric acid treatment has been identified as an effective method for removing specific impurities and enhancing the purification process [6] [21]. The acid treatment can convert certain impurities into more soluble forms that are more easily separated during subsequent recrystallization steps. Additionally, hydrochloric acid can serve to protonate basic impurities, altering their solubility characteristics and facilitating their removal [21].

Industrial purification systems have been developed specifically for triphenylmethane compounds, including Crystal Violet [22]. These processes typically involve mixing the water-soluble salt of the dye with a water-immiscible solvent and an inorganic base to produce a solvent-soluble free base form of the dye [22]. This approach allows for the selective extraction of the dye into the organic phase while leaving water-soluble impurities in the aqueous phase. Subsequent treatment with hydrochloric acid converts the free base back to the desired salt form [22].

The implementation of continuous purification processes represents an advancement in industrial-scale Crystal Violet production [23]. These systems allow for the continuous processing of crude dye solutions through integrated purification stages, reducing batch processing time and improving overall production efficiency [23]. Continuous systems can incorporate automated control of temperature, pH, and solvent composition to maintain consistent purification conditions.

Quality control during industrial purification involves spectroscopic monitoring to ensure complete removal of impurities that could affect the dye's optical properties [5]. High-performance liquid chromatography systems are employed to separate and quantify Crystal Violet from related compounds such as Michler's ketone and other synthetic intermediates [5]. This analytical monitoring ensures that purification processes achieve the required purity specifications for commercial applications.

The economic optimization of industrial purification processes requires balancing the costs of solvents, energy consumption, and processing time against the value gained from improved product purity [17] [20]. Advanced process control systems monitor key parameters throughout the purification process to minimize waste generation and maximize yield recovery while maintaining product quality standards.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Hexamethyl-p-rosaniline chloride is a green to dark green powder. (NTP, 1992)

Color/Form

Dark green powder or greenish, glistening pieces with metallic luster
Green powder
Bright blue-violet crystals

Exact Mass

407.2128

LogP

0.96 (LogP)
log Kow = 0.51

Appearance

Solid powder

Melting Point

419 °F (Decomposes) (NTP, 1992)
215 °C (decomposes)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J4Z741D6O5

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Anti-Infective Agents, Local; Antinematodal Agents; Rosaniline Dyes
Gentian violet has been used in medicine for almost 100 years: as an antiseptic for external use, as an antihelminthic agent by oral administration, and more recently, as a blood additive to prevent transmission of Chagas' disease. ...
THERAPEUTIC CATEGORY: Anti-infective (topical). Has been used as anthelmintic (Nematodes), Blood additive to prevent transmission of Chagas disease by blood transfusion
THERAPEUTIC CATEGORY (VET): Anti-infective (topical); mycostatic agent in poultry feed
...Acts against the causative organism of Vincent's angina & against many strains of Monilia, Torula, Epidermophyton, & Trichophyton. Among the many conditions which have been treated ... cystitis & urethritis, suppurating joint infections, eczematoid dermatitis, furunculosis, recurrent dermatomycosis, chronic ulcers, bed sores, impetigo, pruritus ani, leukorrhea & vaginitis, etc. The drug has been largely outmoded by antibiotics & systemic antibacterial drugs, not so much because of its inefficacy but because of its cosmetic effects & staining of clothing. /Former/
The dye has been employed in the treatment of burns. This forms a pliable eschar & helps to control infection from gram-positive organisms. However, it is little used today for this purpose. Gentian violet is ... an effective anthelmintic useful in the treatment of strongyloides & oxyuris infestations. /Former/
Gentian violet is bacteriostatic & bactericidal to gram-positive bacteria & to many fungi. Gram-negative & acid-fast bacteria are very resistant to the drug. Once widely employed in the control of many types of infections. It has been used for superficial pyogenic infections, impetigo, Vincent's infection, & chronic & irritative lesions & dermatitides. It is still occasionally employed in treatment of fungal infections. For direct application to tissues, the dye is used in concentrations of 0.02% to 1%. Vaginal suppositories contain 17 mg, while vaginal tablets contain 2 mg. For instillations in closed cavities, the concentration is reduced to 0.01%. /Former/

Pharmacology

Gentian Violet is a blue, aniline-derived dye with antifungal and antimitotic properties. Gentian violet (GV) dissociates into positive (GV+) and negative ions (Cl-) that penetrate both gram-positive and gram-negative bacterial cells. The GV+ ions interact with negatively charged components of the bacterial cell wall including lipopolysaccharide, peptidoglycan and DNA. This agent is also a mutagen and mitotic poison. GV elicits a photodynamic action mediated by a free-radical mechanism. Furthermore, this agent dissipates the action potential on prokaryotic or eukaryotic membranes by inducing permeability, thereby leading to respiratory inhibition and subsequent cell death.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Vapor Pressure

1.02X10-13 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Impurities

Pharmaceutical grades of Basic Violet 3 have been purified to reduce the heavy metal salt content below the limits of 10 ppm for arsenic and 30 ppm for lead. Although the term Gentian Violet is used, the structure given is for Basic Violet 3.

Other CAS

548-62-9

Wikipedia

Crystal_violet

Drug Warnings

Permanent pigmentation of the skin can result from contact of gentian violet with granulation tissue, & the dye should not be applied to ulcerative lesions of the face. The staining properties are a distinct disadvantage.
Oral ulceration developed in 6 neonates who were treated for oral candidiasis with gentian (crystal) violet. A 0.5 or 1% aq soln was used and applications were made twice daily.

Use Classification

Agrochemicals -> Bactericides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> VETERINARY_DRUG; -> JECFA Functional Classes

Methods of Manufacturing

The production of crystal violet can also be carried out as a one-pot reaction by condensing dimethylaniline with formaldehyde to 4,4'-methylenebis(N,N-dimethylaniline), which is reacted with dimethylaniline and simultaneously oxidized to the dye by atmospheric oxygen in the presence of (dihydrodibenzotetraaza(14)annulene)iron and chloranil. Vanadium and molybdenum compounds and nitrous gases can also be used as oxidation catalysts together with chloranil.
The dyes are manufactured by oxidizing a mixture of aniline and p-toluidine, the oxidizing agent most commonly used being arsenic acid. Nitrobenzene has also been used. Pure Basic Violet 3 has been made by the action of carbonyl chloride (phosgene) on N,N-dimethylaniline.

General Manufacturing Information

Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1): ACTIVE
FDA has determined that neither Basic Violet 1 nor Basic Violet 3 is generally recognized as safe for use in animal feed or safe and effective for any veterinary drug use (21CFR500.29 and 21CFR500.30).
FDA has not approved the /use of gentian violet/ antibiotic as a drug in aquacultured food-producing animals
Prior to about 1950 gentian violet was found in most copying or indelible pencils. They were the cause of many serious ocular injuries. Accidents in which small bits of the writing tip became imbedded in the cornea led frequently to necrosis and permanent opacification. In more recent years pencil manufacturers have replaced gentian violet with acidic (anionic) dyes which are not recognized to produce such damage.
Gentian violet added to the culture media served as a selective factor for auxotrophic mutants of Escherichia coli, permitting growth of the auxotrophs but inhibiting that of the nonmutated parent strains. Thus, gentian violet could be useful tool in the isolation of induced mutants, both in commercial & applied situations & in the selection of mutants for fundamental research.

Analytic Laboratory Methods

A thin layer chromatography method for the determination of methyl violet in crystal violet (gentian violet) formulations is presented. Rf values for the spots corresponding to the 2 compd are given.
High pressure liquid chromatographic analysis of residues of gentian violet (a toxic and possibly mutagenic compound) in animal feed and wastewater at levels of 1,000 ppm down to 10 ppb and 10 ppb, respectively.

Clinical Laboratory Methods

High pressure liquid chromatographic analysis of residues of gentian violet (a toxic and possibly mutagenic compound) in human urine at level of 1 ppb.

Dates

Modify: 2023-08-15

Govindachari TR, Viswnathan N (1972). "the stem bark of Mappia foetida, a tree native to India, has proved to be another source significant for the isolation of camptothecin". Phytochemistry. 11 (12): 3529–31. doi:10.1016/s0031-9422(00)89852-0.

Efferth T, Fu YJ, Zu YG, Schwarz G, Konkimalla VS, Wink M (2007). "Molecular target-guided tumor therapy with natural products derived from traditional Chinese medicine". Current Medicinal Chemistry. 14 (19): 2024–32. doi:10.2174/092986707781368441. PMID 17691944.

"Chemnetbase - Dictionary of Drugs - Camptothecin".

Wang, Xian H (2019). "Design, synthesis, and biological activity evaluation of campthothecin-HAA-Norcantharidin conjugates as antitumor agents in vitro". Chemical Biology & Drug Design. 93 (6): 986–992. doi:10.1111/cbdd.13397. PMID 30218487. S2CID 52277958.

"Chemnetbase - Dictionary of Drugs - Camptothecin".

"Curran Synthesis of Camptothecin". Archived from the original on 2009-09-05.

"Comins Synthesis of Camptothecin". Archived from the original on 2009-09-05.

"Rapaport Synthesis of Camptothecin". Archived from the original on September 7, 2009.

Takimoto CH, Calvo E. "Principles of Oncologic Pharmacotherapy" Archived 2009-05-15 at the Wayback Machine in Pazdur R, Wagman LD, Camphausen KA, Hoskins WJ (eds.) Cancer Management: A Multidisciplinary Approach Archived 2013-10-04 at the Wayback Machine. 11 ed. 2008.

M.E. Wall; M.C.Wani; C.E. Cook; K.H.Palmer; A.I.McPhail; G.A.Sim (1966). "Plant antitumor agents. I. The isolation and structure of camptothecin, a novel alkaloidal leukemia and tumor inhibitor from camptotheca acuminate". Journal of the American Chemical Society. 88 (16): 3888–3890. doi:10.1021/ja00968a057.

G. Samuelsson (2004). Drugs of Natural Origin: a Textbook of Pharmacognosy (5 ed.). Stokkholm: Swedish pharmaceutical press. ISBN 91-974318-4-2.

Isah, Tasiu; Umar, Shahid (September 2018). "Influencing in vitro clonal propagation of Chonemorpha fragrans (moon) Alston by culture media strength, plant growth regulators, carbon source and photo periodic incubation". Journal of Forestry Research. 31: 27–43. doi:10.1007/s11676-018-0794-3. S2CID 52297102.

H. Ulukan; P.W. Swaan (2002). "Camptothecins, a review of their chemotherapeutical potential". Drugs (27 ed.). 62 (2): 2039–2057. doi:10.2165/00003495-200262140-00004. PMID 12269849.

A. J. Lu; Z. S. Zhang; M. Y. Zheng; H. J. Zou; X. M. Luo; H. L. Jiang (2007). "3D-QSAR study of 20 (S)-camptothecin analogs". Acta Pharmacologica Sinica. 28 (2): 307–314. doi:10.1111/j.1745-7254.2007.00477.x. PMID 17241535.

"Camptothecin". DrugBank. Retrieved 9 October 2016.

D. J. Adams; M. L. Wahl; J. L. Flowers; B. Sen; M. Colvin; M. W. Dewhirst; G. Manikumar; M. C. Wani (2005). "Camptothecin analogs with enhanced activity against human breast cancer cells. II. Impact of the tumor pH gradient". Cancer Chemotherapy and Pharmacology. 57 (2): 145–154. doi:10.1007/s00280-005-0008-5. PMID 16001167. S2CID 23652115.

M. R. Redinbo; L. Stewart; P. Kuhn; J. J. Champoux; W. G. J. Hol (1998). "Crystal structure of human topoisomerase I in covalent and noncovalent complexes with DNA". Science. 279 (5356): 1504–1513. Bibcode:1998Sci...279.1504R. doi:10.1126/science.279.5356.1504. PMID 9488644.

Del Bino G, Lassota P, Darzynkiewicz Z (1991). "The S-phase cytotoxicity of camptothecin". Experimental Cell Research. 193 (1): 27–35. doi:10.1016/0014-4827(91)90534-2. PMID 1995300.

Y. Pommier; C. Redon; V.A. Rao; J.A. Seiler; O. Sordet; H. Takemura; S. Antony; L. Meng; Z.Liao; G. Kohlhagen (2003). "Repair of and checkpoint response to topoisomerase I-mediated DNA damage". Mutation Research. 532 (1–2): 173–203. doi:10.1016/j.mrfmmm.2003.08.016. PMID 14643436.

F. Zunino; S. Dallavalle; D. Laccabue; G. Beretta; L. Merlini; G. Pratesi (2002). "Current status and perspectives in the Development of Camptothecins". Current Pharmaceutical Design (27 ed.). 8 (27): 2505–2520. doi:10.2174/1381612023392801. PMID 12369944.

M. K. Chung; S. S. Han; J. C. Kim (2006). "Evaluation of the toxic potentials of a new camptothecin anticancer agent CKD-602 on fertility and early embryonic development in rats". Regulatory Toxicology and Pharmacology. 45 (3): 273–281. doi:10.1016/j.yrtph.2006.05.004. PMID 16814440.

M. Palumbo; C. Sissi; B. Gatto; S. Moro; G. Zagotto (2001). "Quantitation of camptothecin and related compounds". Journal of Chromatography B. 764 (1–2): 121–40. doi:10.1016/S0378-4347(01)00345-0. PMID 11817024.

Venditto, Vincent J.; Simanek, Eric E. (2010-03-02). "Cancer Therapies Utilizing the Camptothecins: A Review of thein VivoLiterature". Molecular Pharmaceutics. 7 (2): 307–349. doi:10.1021/mp900243b. ISSN 1543-8384. PMC 3733266. PMID 20108971.

"Cerulean Raises $24M to Progress Clinical Development of Nanopharmaceuticals". 15 Nov 2010.

Yamazaki, Yasuyo; Kitajima, Mariko; Arita, Masanori; Takayama, Hiromitsu; Sudo, Hiroshi; Yamazaki, Mami; Aimi, Norio; Saito, Kazuki (2004). "Biosynthesis of Camptothecin. In Silico and in Vivo Tracer Study from [1-13C]Glucose". Plant Physiology. 134 (1): 161–170. doi:10.1104/pp.103.029389. ISSN 0032-0889. PMC 316296. PMID 14657405.

Lorence, Argelia; Nessler, Craig L. (2004). "Camptothecin, over four decades of surprising findings". Phytochemistry. 65 (20): 2735–2749. doi:10.1016/j.phytochem.2004.09.001. ISSN 0031-9422. PMID 15474560.

New Light on Alkaloid Biosynthesis and Future Prospects. Academic Press. 27 July 2013. pp. 143–149. ISBN 978-0-08-099411-6.

Hsiang, Y.H., Hertzberg, R., Hecht, S., et al. Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I. The Journal of Biological Chemisty 260(27), 14873-14878 (1985).

Marchand, C., Antony, S., Kohn, K.W., et al. A novel norindeniosoquinoline structure reveals a common interfacial inhibitor paradigm for ternary trapping of the topoisomerase I-DNA covalent complex. Mol. Cancer Ther. 5(2), 287-295 (2006).

Dancey, J., and Eisenhauer, E.A. Current perspectives on camptothecins in cancer treatment. Br. J. Cancer 74(3), 327-338 (1996).

Rothenberg, M.L. Topoisomerase I inhibitors: Review and update. Ann. Oncol. 8(9), 837-855 (1997).

Explore Compound Types